molecular formula C8H10Cl2N4 B8005372 5-(Pyridin-4-YL)-1H-pyrazol-3-amine dihydrochloride

5-(Pyridin-4-YL)-1H-pyrazol-3-amine dihydrochloride

Cat. No.: B8005372
M. Wt: 233.09 g/mol
InChI Key: JOQKZRXTVJKVFT-UHFFFAOYSA-N
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Description

5-(Pyridin-4-YL)-1H-pyrazol-3-amine dihydrochloride is a heterocyclic compound featuring a pyrazole core substituted at the 5-position with a pyridin-4-yl group and an amine group at the 3-position. Its dihydrochloride salt form enhances solubility and stability, making it a valuable intermediate in medicinal chemistry, particularly for kinase inhibitor development . The compound is synthesized via Suzuki-Miyaura cross-coupling between 5-bromo-1H-pyrazol-3-amine and pyridin-4-yl boronic acid, followed by salt formation with hydrochloric acid . Key identifiers include MDL Number MFCD28398173 and a purity of 95% as per commercial catalogues .

Properties

IUPAC Name

5-pyridin-4-yl-1H-pyrazol-3-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4.2ClH/c9-8-5-7(11-12-8)6-1-3-10-4-2-6;;/h1-5H,(H3,9,11,12);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOQKZRXTVJKVFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CC(=NN2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyridin-4-YL)-1H-pyrazol-3-amine dihydrochloride typically involves the reaction of pyridine derivatives with pyrazole intermediates. One common method involves the reaction of 4-bromoacetophenone with vetraldehyde in ethanol and sodium hydroxide solution to form a chalcone intermediate. This intermediate is then treated with 2-cyanothioacetamide to yield the desired pyridine derivative .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for high yield and purity. These methods may include the use of phase transfer catalysis and other advanced techniques to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

5-(Pyridin-4-YL)-1H-pyrazol-3-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Typical reaction conditions involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Anti-inflammatory Applications

Pyrazole derivatives have been extensively studied for their anti-inflammatory properties. Research indicates that compounds similar to 5-(Pyridin-4-YL)-1H-pyrazol-3-amine dihydrochloride exhibit notable inhibition of inflammatory mediators.

  • Case Study: In Vivo Studies
    A series of pyrazole derivatives were tested in carrageenan-induced rat paw edema models. Compounds demonstrated significant anti-inflammatory effects comparable to standard drugs like diclofenac sodium and ibuprofen, with some derivatives achieving over 75% inhibition at specific dosages .
CompoundInhibition (%)Standard Drug
10a75Ibuprofen
10e70Ibuprofen
10f76Ibuprofen

Anticancer Potential

This compound has shown promise as an anticancer agent. Various studies have reported its effectiveness against different cancer cell lines.

  • Case Study: Cytotoxicity Assays
    In a study evaluating the cytotoxic potential of pyrazole derivatives against MCF7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer) cell lines, several compounds exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .
CompoundCell LineIC50 (µM)
Compound AMCF73.79
Compound BHCT1161.6
Compound CA5490.39

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives are noteworthy, with studies confirming their efficacy against various bacterial strains.

  • Case Study: In Vitro Antimicrobial Testing
    Research has shown that certain pyrazole compounds possess significant antibacterial activity against E. coli and Staphylococcus aureus. For instance, a derivative was found to be effective at concentrations as low as 40 µg/mL against multiple bacterial strains .
Bacterial StrainMinimum Inhibitory Concentration (µg/mL)
E. coli40
Staphylococcus aureus40

Mechanistic Insights

The mechanism of action for pyrazole compounds often involves the inhibition of key enzymes associated with inflammation and cancer progression.

  • Enzyme Inhibition Studies
    Pyrazole derivatives have been reported to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory process. Additionally, some compounds have been shown to induce apoptosis in cancer cells by activating caspase pathways .

Mechanism of Action

The mechanism of action of 5-(Pyridin-4-YL)-1H-pyrazol-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound belongs to a class of pyridine-pyrazole hybrids. Below is a comparison with structurally analogous compounds:

Compound Name (CAS Number) Molecular Formula Substituent Position Purity Key Structural/Functional Differences
5-(Pyridin-4-YL)-1H-pyrazol-3-amine dihydrochloride (MFCD28398173) C₈H₁₀Cl₂N₄ Pyridin-4-yl (C5), NH₂ (C3) 95% Dihydrochloride salt; para-substituted pyridine
3-(Pyridin-3-YL)-1H-pyrazol-5-amine hydrochloride (1071623-05-6) C₈H₉ClN₄ Pyridin-3-yl (C3), NH₂ (C5) 95% Hydrochloride salt; meta-substituted pyridine
4-Pyridin-3-YL-2H-pyrazol-3-ylamine (40545-68-4) C₈H₈N₄ Pyridin-3-yl (C4), NH₂ (C3) 95% Neutral form; pyrazole ring substitution differs
(5-(Pyridin-4-YL)-1H-pyrazol-3-YL)methanamine (1004303-48-3) C₉H₁₁N₅ Pyridin-4-yl (C5), CH₂NH₂ (C3) 95% Methylamine substituent; altered steric/electronic profile
5-(Pyridin-2-YL)pyridin-2-amine dihydrochloride (2378507-27-6) C₁₀H₁₂Cl₂N₄ Pyridin-2-yl (C5), NH₂ (C2) 95% Ortho-substituted pyridine; bipyridine scaffold

Physicochemical Properties

  • Solubility: Dihydrochloride salts (e.g., the target compound) exhibit superior aqueous solubility compared to neutral or mono-HCl analogs (e.g., 4-Pyridin-3-YL-2H-pyrazol-3-ylamine) .
  • Stability : Para-substituted pyridines (target compound) show higher thermal stability than ortho-substituted derivatives (e.g., 5-(Pyridin-2-YL)pyridin-2-amine dihydrochloride) due to reduced steric hindrance .

Biological Activity

5-(Pyridin-4-YL)-1H-pyrazol-3-amine dihydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, including its antimicrobial, antiviral, and anticancer activities, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound features a combination of pyridine and pyrazole rings, which contribute to its unique biological properties. The IUPAC name is 5-pyridin-4-yl-1H-pyrazol-3-amine dihydrochloride, and it can be represented chemically as follows:

PropertyValue
IUPAC Name5-pyridin-4-yl-1H-pyrazol-3-amine; dihydrochloride
Molecular FormulaC8H8Cl2N4
Molecular Weight219.08 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Research indicates that it may act as an inhibitor of certain enzymes involved in inflammatory processes and cancer progression .

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains and shown promising results:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.025 mg/mL
Escherichia coli0.020 mg/mL
Candida albicans0.015 mg/mL

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

Antiviral Activity

The compound has also been studied for its antiviral properties. In vitro assays indicate that it can inhibit viral replication in several models, including those for influenza and coronaviruses. For instance, it demonstrated an IC50 value of approximately 10 µM against SARS-CoV-2 in preliminary studies, highlighting its potential as a therapeutic agent against viral infections .

Anticancer Activity

This compound has shown considerable anticancer activity across various cancer cell lines. In particular, it was tested against HepG2 (liver cancer) and HeLa (cervical cancer) cells:

Cell LineIC50 (µM)Growth Inhibition (%)
HepG212.554.25
HeLa15.038.44

These findings indicate that the compound selectively inhibits cancer cell growth while exhibiting minimal toxicity to normal fibroblasts .

Case Studies and Research Findings

Several studies have focused on the detailed evaluation of the biological activities of this compound:

  • Antimicrobial Study : A comprehensive evaluation of several synthesized pyrazole derivatives, including this compound, revealed significant antibacterial activity against Gram-positive and Gram-negative bacteria .
  • Antiviral Research : A study indicated that the compound could effectively inhibit viral replication mechanisms, making it a candidate for further development in antiviral therapies .
  • Anticancer Trials : In vivo studies demonstrated that treatment with this compound resulted in reduced tumor growth in animal models, supporting its potential use in cancer treatment protocols .

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